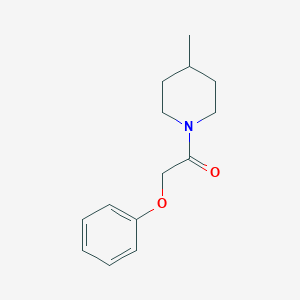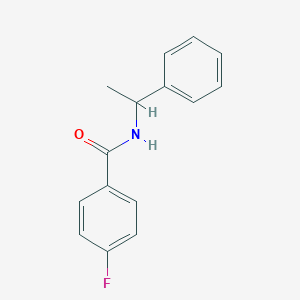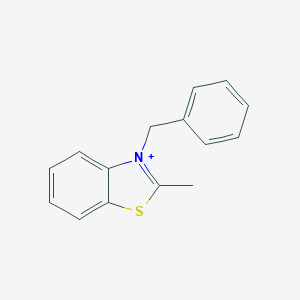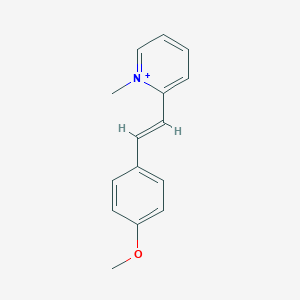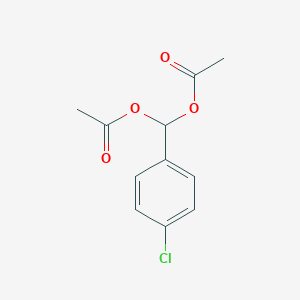
(Acetyloxy)(4-chlorophenyl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Acetyloxy)(4-chlorophenyl)methyl acetate, also known as aspirin, is a widely used nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain, reduce inflammation, and lower fever. The chemical structure of aspirin consists of an acetyl group attached to a phenyl ring, which is in turn attached to an acetate group. Aspirin has been used for over a century, and its efficacy and safety have been extensively studied.
Wirkmechanismus
Aspirin works by irreversibly inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. This inhibition leads to a reduction in inflammation, pain, and fever. Aspirin also has antiplatelet effects, which are believed to be due to its ability to acetylate the enzyme cyclooxygenase-1 (COX-1).
Biochemical and Physiological Effects
Aspirin has a number of biochemical and physiological effects, including reducing inflammation, pain, and fever. It also has antiplatelet effects, which can reduce the risk of blood clots and stroke. Aspirin has been shown to have a protective effect against certain types of cancer, particularly colorectal cancer. However, long-term use of (Acetyloxy)(4-chlorophenyl)methyl acetate can increase the risk of gastrointestinal bleeding and other adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
Aspirin has a number of advantages for use in lab experiments, including its well-established safety profile and ease of synthesis. However, (Acetyloxy)(4-chlorophenyl)methyl acetate can be difficult to work with due to its low solubility in water and tendency to decompose in the presence of moisture. In addition, (Acetyloxy)(4-chlorophenyl)methyl acetate can interact with other compounds in complex ways, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on (Acetyloxy)(4-chlorophenyl)methyl acetate, including investigating its potential therapeutic effects in conditions such as Alzheimer's disease and diabetes. Additionally, researchers are exploring the use of (Acetyloxy)(4-chlorophenyl)methyl acetate in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the mechanisms of action of (Acetyloxy)(4-chlorophenyl)methyl acetate and its interactions with other compounds, which could lead to new insights into its therapeutic potential.
Synthesemethoden
Aspirin can be synthesized through the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by a strong acid, such as sulfuric acid, and produces (Acetyloxy)(4-chlorophenyl)methyl acetate and acetic acid as byproducts. The reaction is typically carried out at a temperature of around 60°C and takes several hours to complete.
Wissenschaftliche Forschungsanwendungen
Aspirin has been extensively studied for its therapeutic effects in a variety of conditions, including pain, inflammation, cardiovascular disease, and cancer. It is believed that (Acetyloxy)(4-chlorophenyl)methyl acetate works by inhibiting the production of prostaglandins, which are involved in the inflammatory response. Aspirin has also been shown to have antiplatelet effects, which can reduce the risk of blood clots and stroke.
Eigenschaften
Produktname |
(Acetyloxy)(4-chlorophenyl)methyl acetate |
|---|---|
Molekularformel |
C11H11ClO4 |
Molekulargewicht |
242.65 g/mol |
IUPAC-Name |
[acetyloxy-(4-chlorophenyl)methyl] acetate |
InChI |
InChI=1S/C11H11ClO4/c1-7(13)15-11(16-8(2)14)9-3-5-10(12)6-4-9/h3-6,11H,1-2H3 |
InChI-Schlüssel |
YPVPOSHTICPHKF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC=C(C=C1)Cl)OC(=O)C |
Kanonische SMILES |
CC(=O)OC(C1=CC=C(C=C1)Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








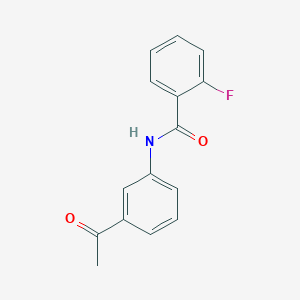
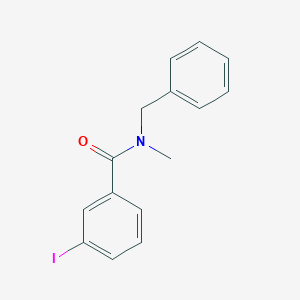
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
